molecular formula C24H28N2O2S2 B471479 5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 353762-79-5

5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B471479
CAS No.: 353762-79-5
M. Wt: 440.6g/mol
InChI Key: WRPZWLIKUBFLTH-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

scaling up the laboratory synthesis would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of reagents to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction can lead to fully saturated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and the resulting electronic properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

353762-79-5

Molecular Formula

C24H28N2O2S2

Molecular Weight

440.6g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H28N2O2S2/c1-14(2)11-26-22(27)20-18-10-24(5,6)28-12-19(18)30-21(20)25-23(26)29-13-17-8-7-15(3)9-16(17)4/h7-9H,1,10-13H2,2-6H3

InChI Key

WRPZWLIKUBFLTH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC(=C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC(=C)C)C

Origin of Product

United States

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